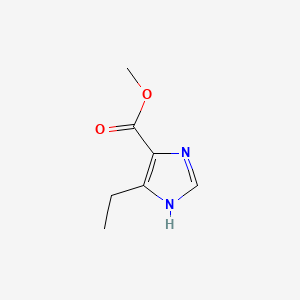

methyl 4-ethyl-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-ethyl-1H-imidazole-5-carboxylate, also known as MEEIC, is a carboxylic acid ester found in many organic compounds. It is used in a variety of applications, such as a catalyst for organic synthesis, a reagent for the preparation of a variety of organic compounds, and a precursor for the production of a variety of pharmaceuticals. MEEIC has been studied extensively for its potential uses in the scientific research and laboratory settings.

Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

Imidazole derivatives, including methyl 4-ethyl-1H-imidazole-5-carboxylate, have been extensively studied for their antimicrobial properties. They serve as key intermediates in the synthesis of compounds with potential antibacterial and antifungal activities . The presence of the imidazole ring is crucial for the activity against a broad spectrum of pathogens.

Development of Anti-Tuberculosis Drugs

This compound has been identified as a precursor in the development of new classes of anti-tuberculosis agents. Its structural framework is conducive to chemical modifications that can enhance the efficacy and specificity of drugs targeting Mycobacterium tuberculosis .

Antioxidant Potential

Imidazole derivatives are known to exhibit significant antioxidant properties. Methyl 4-ethyl-1H-imidazole-5-carboxylate can be utilized in synthesizing compounds that show good scavenging potential, which is valuable in combating oxidative stress-related diseases .

Anti-Inflammatory Applications

The imidazole core is a common feature in many anti-inflammatory drugs. Research into methyl 4-ethyl-1H-imidazole-5-carboxylate could lead to the discovery of novel anti-inflammatory agents that can be used to treat chronic inflammatory conditions .

Cancer Research

Imidazole-containing compounds have shown promise in cancer research, particularly in the synthesis of molecules that can interfere with cell proliferation and induce apoptosis in cancer cells. This compound’s versatility in chemical reactions makes it a valuable entity in the design of anticancer drugs .

Photosynthesis Inhibition Studies

In the field of plant biology, methyl 4-ethyl-1H-imidazole-5-carboxylate-related compounds have been used to study the inhibition of photosynthetic electron flow and ATP synthesis. These studies are crucial for understanding the mechanisms of photosynthesis and developing herbicides .

Coordination Chemistry

This compound forms coordination compounds with transition metals such as cobalt (Co^2+). These complexes are studied for their electronic properties and potential applications in catalysis and materials science .

GABA Receptor Agonists

Imidazole derivatives are explored as nonbenzodiazepine GABA receptor agonists. Methyl 4-ethyl-1H-imidazole-5-carboxylate could be a starting point for synthesizing compounds that modulate GABAergic neurotransmission, with implications for treating anxiety and sleep disorders .

Mecanismo De Acción

Target of Action

Methyl 4-ethyl-1H-imidazole-5-carboxylate, also known as Methyl 5-ethyl-1H-imidazole-4-carboxylate, primarily targets the photosynthetic electron flow and ATP-synthesis . It forms coordination compounds with Co (2+) .

Mode of Action

The compound interacts with its targets by forming coordination compounds with Co (2+). This interaction results in the inhibition of photosynthetic electron flow and ATP-synthesis .

Biochemical Pathways

The affected pathway is the photosynthetic electron flow and ATP-synthesis pathway. The compound’s action on this pathway results in the inhibition of photosynthesis, which is a crucial process for energy production in plants .

Pharmacokinetics

Its solubility in chloroform/methanol suggests that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of photosynthetic electron flow and ATP-synthesis . This inhibition can have significant effects on the energy production processes of the target organisms.

Propiedades

IUPAC Name |

methyl 5-ethyl-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWRKLREBFVDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665089 |

Source

|

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197574-43-9 |

Source

|

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)